6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine]
Description
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,1'-cyclohexane] |
InChI |
InChI=1S/C12H17NS/c1-2-6-12(7-3-1)10-5-9-14-11(10)4-8-13-12/h5,9,13H,1-4,6-8H2 |
InChI Key |
KJRXLIJOICRECP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(CCN2)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-Dihydro-5’H-spiro[cyclohexane-1,4’-thieno[3,2-c]pyridine] typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable thieno[3,2-c]pyridine derivative with a cyclohexane-based reagent under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
6’,7’-Dihydro-5’H-spiro[cyclohexane-1,4’-thieno[3,2-c]pyridine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
6’,7’-Dihydro-5’H-spiro[cyclohexane-1,4’-thieno[3,2-c]pyridine] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 6’,7’-Dihydro-5’H-spiro[cyclohexane-1,4’-thieno[3,2-c]pyridine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Structural Features
The spiro junction at the cyclohexane-thieno[3,2-c]pyridine interface introduces conformational rigidity, which may enhance binding affinity in biological targets compared to planar analogs .
Structural Analogs
Spiro[cyclopropane-thieno[3,2-c]pyridine] Derivatives
- Example: 3m (4-(7'-oxo-6'-quinolin-8-yl-spiro[cyclopropane-1,4'-thieno[3,2-c]pyridine])benzonitrile). Key Difference: Cyclopropane ring instead of cyclohexane. Impact: Smaller ring size reduces steric bulk but may limit solubility due to higher hydrophobicity .
- Yield : 60% vs. 80% for cyclohexane-based analogs, suggesting cyclohexane derivatives are synthetically favorable .
Spiro[cyclobutane-thieno[3,2-c]pyridine] Derivatives
- Example: 3-Methoxy-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]. Key Difference: Cyclobutane ring introduces intermediate steric effects. Safety Profile: Classified as highly flammable (H220) and toxic (H300), requiring stringent storage conditions (P210, P301) .
Non-Spiro Thieno[3,2-c]pyridines
- Example: Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylates. Key Difference: Lack of spirocyclic structure results in planar geometry. Biological Activity: Demonstrated anticancer properties via kinase inhibition .
Physicochemical Properties
Solubility
- Spiro[cyclohexane-thieno[3,2-c]pyridine]: Likely low aqueous solubility due to hydrophobic cyclohexane moiety (cf. thieno[2,3-b]pyridines require cyclodextrin formulations for pharmacokinetic studies) .
- Mitigation Strategies : Adding morpholine solubilizing groups (e.g., in pyrrolo[2,3-b]pyridines) improves solubility by 2–3 fold .
Stability
Biological Activity
6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] is a compound of interest due to its unique structural features and potential biological activities. With the molecular formula and a molecular weight of 207.34 g/mol, this compound has been explored for various pharmacological applications, particularly in the realms of anti-inflammatory and antimicrobial activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 207.34 g/mol |
| CAS Number | 1254344-95-0 |
Antimicrobial Activity
Research indicates that compounds similar to 6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,2-c]pyridine have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.3 to 8.5 µM against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, indicating strong antibacterial potential .
Anti-inflammatory Activity
In studies focusing on anti-inflammatory effects, compounds derived from similar structural frameworks have demonstrated greater efficacy than established anti-inflammatory agents such as curcumin. For instance, certain thieno-pyridine derivatives were found to inhibit the activation of human hepatic stellate cells involved in liver fibrosis at concentrations as low as 10 µM .
Study on Antifibrotic Agents
A notable study synthesized a series of thieno[3,2-c]pyridine derivatives and evaluated their antifibrotic activity. The results indicated that specific derivatives significantly reduced the activation of hepatic stellate cells (LX2), which are crucial in liver fibrosis development. This suggests that compounds like 6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] could serve as potential therapeutic agents for liver-related diseases .
Antibacterial Screening
In another research effort, various thieno-pyridine compounds were screened for antibacterial activity against multiple strains such as Staphylococcus aureus and Bacillus cereus. The results revealed that some compounds exhibited MIC values significantly lower than those of standard antibiotics like ciprofloxacin, suggesting their potential as new antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
